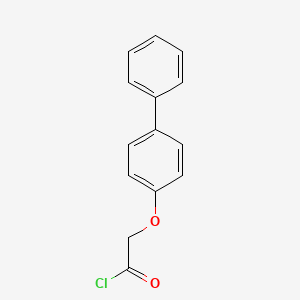

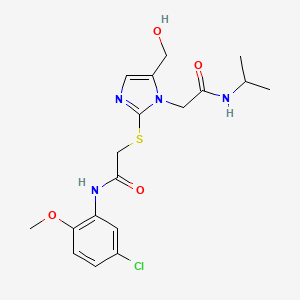

![molecular formula C21H18N4O2 B2404846 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-méthoxyphényl)-2-phénylacétamide CAS No. 862810-99-9](/img/structure/B2404846.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-méthoxyphényl)-2-phénylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide” is a novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-one . It belongs to a class of nitrogen-containing heterocyclic compounds that have received significant attention due to their role as active pharmacophores . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of these compounds is related to the purine ring system . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization . These reactions are promoted by various catalysts under different conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic analyses. For instance, the IR spectrum of one such compound showed peaks at 3382, 3361 (NH2), 3289 (N–H), 1661 (C=O), 1591 (C=N), and 1285 (C–F) cm-1 .Applications De Recherche Scientifique

- Résultats: Le composé I-11, dérivé de ce squelette, s'est montré prometteur en tant qu'agent anticancéreux puissant pour les cellules NCI-H358 mutées KRAS G12C .

- Résultats: Le traitement avec des doses spécifiques du composé a entraîné des réductions significatives de la charge bactérienne après 4 semaines .

- Applications: Ces composés peuvent être explorés plus avant pour le développement de médicaments, en particulier pour le traitement des ulcères gastriques, du diabète et de la psychose .

- Importance: L'assemblage efficace de ces structures est crucial pour la découverte de médicaments et la synthèse de produits naturels .

- Applications: Ces radicaux sont impliqués dans des processus de relais pour l'assemblage de squelettes structuraux cycliques .

Agents anticancéreux

Traitement de la tuberculose

Développement de médicaments

Synthèse organique

Séquences en cascade radicalaires

Processus catalysés par le cuivre

En résumé, le N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-méthoxyphényl)-2-phénylacétamide est prometteur dans divers domaines, du traitement du cancer à la synthèse organique. Son squelette et ses propriétés uniques continuent d'inspirer des recherches et des applications innovantes. 🌟 .

Mécanisme D'action

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by a methylsulfonyl group present in the compound, which acts as a COX-2 inhibitor pharmacophore . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation .

Result of Action

The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has a moderate to good selectivity for inhibiting the COX-2 enzyme . In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide has been shown to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme . The compound’s methylsulfonyl pharmacophore was found to be adequately placed into the COX-2 active site, indicating a potential role in biochemical reactions involving this enzyme .

Cellular Effects

The effects of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide on cells have been studied in vitro and in vivo . The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide involves its interaction with the COX-2 enzyme . The compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site, potentially leading to the inhibition of the enzyme . This could result in changes in gene expression and other molecular-level effects.

Temporal Effects in Laboratory Settings

The compound’s effects on the COX-2 enzyme were observed in both in vitro and in vivo studies , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide exhibited dose-dependent anti-nociceptive activity

Metabolic Pathways

Given its potential role as a COX-2 inhibitor , it may be involved in pathways related to the biosynthesis of prostaglandins.

Transport and Distribution

Its interaction with the COX-2 enzyme suggests that it may be transported to sites where this enzyme is active .

Subcellular Localization

Given its potential interaction with the COX-2 enzyme , it may be localized in areas where this enzyme is present.

Propriétés

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGLAOPGZQYFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

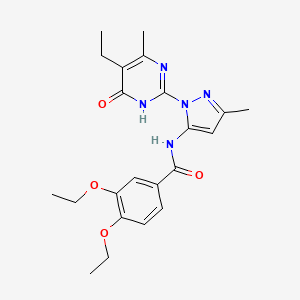

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)

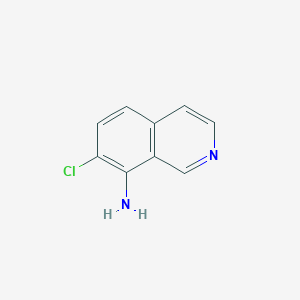

![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)

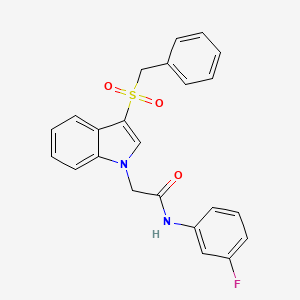

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)

![(E)-4-(Dimethylamino)-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B2404780.png)

![N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide](/img/structure/B2404782.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![N-(2-chlorobenzyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2404785.png)